Dibenzod,f1,3dithiepin, 4,8-dimethyl-
Description
"Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl-" is a tricyclic heterocyclic compound featuring two benzene rings fused to a seven-membered 1,3-dithiepin core. The 4,8-dimethyl substituents on the dithiepin ring introduce steric and electronic modifications that influence its physical and chemical behavior.
Properties
CAS No. |
190841-59-9 |
|---|---|
Molecular Formula |
C8H13F5O |
Synonyms |
Dibenzod,f1,3dithiepin, 4,8-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of "Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl-" with related sulfur-containing heterocycles from the evidence:
Key Observations :
- The target compound lacks nitrogen, unlike the dithiazepine in and the thiadiazole in , which may reduce its hydrogen-bonding capacity but enhance lipophilicity .
Inference for Target Compound :
- A plausible synthesis could involve cyclization of a dithiol precursor with dimethyl substituents, analogous to methods in , but requiring careful temperature control to avoid sulfur oxidation .
Reactivity and Chemical Properties
- Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl- : Expected to undergo electrophilic aromatic substitution (e.g., nitration) at the benzene rings, while the dithiepin core may participate in ring-opening reactions with nucleophiles.
- Benzo[f]dithiazepin-3-ones () : Exhibit reactivity at the lactam carbonyl and sulfur atoms, enabling functionalization for anticancer agent development .
- Thieno-oxazine-diones (): React with amines to form dihydrothieno-diazepine-diones, suggesting the target’s sulfur atoms could similarly engage in cycloaddition reactions .
Preparation Methods
Dianion-Mediated Carboxylation and Cyclization
The foundational method for constructing dibenzo[d,f]dithiepin derivatives involves sequential dianion formation and carboxylation, as demonstrated in US4697037A . This patent outlines a two-step process:
-
Diaryl Sulfide Formation : Reacting 3-bromo-4-methylbenzoic acid (1) with m-fluorothiophenol in the presence of cuprous oxide (Cu₂O) yields the diaryl sulfide intermediate (2) in 89% yield. The ortho-methyl group in (1) ensures the methyl substituent is retained at the target position post-cyclization.
-
Dianion Generation and Carboxylation : Treatment of (2) with sodium hydride (NaH) and lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/1,3-dimethylimidazolidinone (DMI) generates a dianion, which reacts with CO₂ to form the diacid (4) in 92% yield. Subsequent acid-catalyzed cyclization produces the dithiepin core.
Critical Parameters :
Friedel-Crafts Cyclization for Ring Closure
JPH07109273A describes an alternative route using Friedel-Crafts acylation to form the dithiepin skeleton. The protocol involves:
-
Synthesis of 2-(Phenylthiomethyl)benzoic Acid : Reacting thiophenol with o-methylbenzaldehyde followed by oxidation yields the precursor.
-
Cyclization with FeCl₃ : Treating the precursor with thionyl chloride (SOCl₂) and FeCl₃ in monochlorobenzene at 80°C induces cyclization, yielding 6,11-dihydro-dibenzo[b,e]thiepin-11-one in 93% yield. Adapting this method for dithiepin requires introducing a second sulfur atom via bis-thioether intermediates.
Advantages :
-
High yields due to FeCl₃’s efficacy in electrophilic aromatic substitution.
Methyl Group Introduction and Regioselectivity
Ortho-Methyl Substituted Aryl Halides
The methyl groups at positions 4 and 8 are introduced via ortho-methyl-substituted starting materials. For example, 3-amino-4-methylbenzoic acid undergoes diazotization and bromination to yield 3-bromo-4-methylbenzoic acid (1) , preserving the methyl group for subsequent coupling.
Synthetic Pathway :
-
Diazotization of 3-amino-4-methylbenzoic acid with NaNO₂/HCl at -3°C.
Comparative Analysis of Synthetic Methods
Table 1 . Comparison of synthetic routes for dithiepin derivatives.
Optimization and Mechanistic Insights
Q & A
Basic: What synthetic methodologies are commonly employed for preparing dibenzodithiepin derivatives like 4,8-dimethyl-dibenzod,f[1,3]dithiepin?
Answer:
The synthesis of dibenzodithiepin derivatives often involves nucleophilic substitution, cyclization, or condensation reactions. For example:
- Stepwise substitution : Reacting dichlorinated precursors (e.g., 6,7-dichloro-1,3-dimethyllumazine) with sulfur nucleophiles (e.g., H₂S/NaOH) under reflux to replace halogens with thiol groups .
- Solvent selection : Polar aprotic solvents like DMF or dioxane are preferred for their ability to dissolve aromatic intermediates and stabilize transition states during cyclization .
- Purification : Recrystallization from DMF/MeOH or aqueous mixtures ensures high purity (>70% yield in many cases) .
Basic: How is the structure of 4,8-dimethyl-dibenzod,f[1,3]dithiepin validated experimentally?
Answer:
Key techniques include:
- ¹H NMR spectroscopy : Proton signals in DMSO-d₆ or D₂O confirm substituent positions (e.g., methyl groups at 4,8 positions show distinct singlet peaks near δ 2.5–3.0 ppm) .
- Elemental analysis : Matches calculated vs. experimental values for C, H, N, and S to verify stoichiometry .
- Melting point determination : High decomposition temperatures (>300°C) indicate thermal stability and crystallinity .
Advanced: How can researchers address regioselectivity challenges in substituting halogens on dibenzodithiepin cores?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electron-deficient positions : The 7-chlorine in dichlorinated precursors is more reactive toward nucleophiles (e.g., amines or thiols) due to stronger electron-withdrawing effects from adjacent groups .
- Temperature control : Forcing conditions (e.g., 100°C in autoclaves) promote disubstitution, while milder conditions (room temperature) favor monosubstitution .
- Catalytic systems : Pd/H₂ or Lewis acids (e.g., AlCl₃) enhance reactivity for challenging substitutions, though side reactions (e.g., over-reduction) require careful monitoring .
Advanced: What strategies resolve contradictions in reaction outcomes during dibenzodithiepin derivatization?
Answer:
Case study: Initial attempts to synthesize 6,7-diamino derivatives via direct ammonolysis failed due to preferential monosubstitution at C-6. Resolution involved:
- Alternative pathways : Using pre-functionalized diamine precursors (e.g., 1,3-dimethyluracil-5,6-diamine) with methylcyanoformimidate to construct the dithiepin ring via stepwise condensation .
- Byproduct analysis : TLC and HPLC identified insoluble intermediates, prompting solvent optimization (e.g., DMF/H₂O for recrystallization) .
- Computational modeling : DFT calculations predicted activation barriers for competing pathways, guiding reagent selection (e.g., stronger nucleophiles for C-6 substitution) .
Advanced: How are solubility challenges addressed during purification of dibenzodithiepin derivatives?
Answer:
- Co-solvent systems : Mixtures like DMF/MeOH or dioxane/H₂O improve solubility of polar intermediates without compromising crystal lattice formation .
- Acid-base manipulation : Adjusting pH during precipitation (e.g., HCl acidification to isolate protonated amines) enhances yield .
- Chromatography : Size-exclusion or reverse-phase HPLC separates complex mixtures, particularly when substituents (e.g., sulfonamides) introduce polarity variations .
Basic: What analytical methods ensure batch-to-batch consistency in dibenzodithiepin research?
Answer:
- Purity assays : UV-Vis spectroscopy (λ ~260–300 nm for aromatic systems) and HPLC (C18 columns, acetonitrile/water mobile phase) quantify impurities .
- Stability testing : Thermogravimetric analysis (TGA) monitors decomposition profiles under nitrogen atmospheres .
Advanced: How can Friedel-Crafts chemistry be adapted for dibenzodithiepin ring annulation?
Answer:
- Cyclization protocols : Reacting 2-phenoxymethylbenzoic acid derivatives with thionyl chloride generates acid chlorides, which undergo intramolecular Friedel-Crafts acylation in dry 1,2-dichloroethane to form fused rings .
- Catalyst optimization : AlCl₃ or FeCl₃ enhances electrophilicity at carbonyl centers, though stoichiometry must be controlled to prevent over-acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
